3-(1-Aminoethyl)pyridin-2-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNIMQKNMYXXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CNC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411219-35-5 | |
| Record name | 3-(1-aminoethyl)pyridin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3-(1-Aminoethyl)pyridin-2-ol Hydrochloride as a Versatile Synthon
This technical guide details the structural analysis, synthetic pathways, and physicochemical properties of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride , a high-value heterocyclic intermediate.
Executive Summary
3-(1-Aminoethyl)pyridin-2-ol hydrochloride is a bifunctional pyridine scaffold characterized by a tautomeric 2-hydroxypyridine/2-pyridone core and a chiral 1-aminoethyl side chain. It serves as a critical fragment in medicinal chemistry, particularly for kinase inhibitors targeting the ATP-binding hinge region, where the pyridone moiety acts as a hydrogen bond donor/acceptor pair. This guide outlines the compound's molecular architecture, asymmetric synthesis strategies, and handling protocols.
Molecular Architecture & Chemical Identity
Tautomeric Equilibrium
While IUPAC nomenclature designates the compound as a "pyridin-2-ol," the structural reality in the solid state and polar media (including biological fluids) is dominated by the 2-pyridone (lactam) tautomer. This distinction is vital for predicting reactivity:
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N-Alkylation vs. O-Alkylation: Under basic conditions, the pyridone nitrogen is the primary nucleophile, though O-alkylation can occur with "hard" electrophiles (Ag+ salts).
-
Aromaticity: The 2-pyridone form retains significant aromatic character (approx. 35% of benzene) but is less aromatic than the pyridine form.
Chirality & Stereochemistry
The 1-aminoethyl substituent at the C3 position introduces a chiral center.
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Racemic vs. Enantiopure: The unrefined synthesis yields a racemate. However, for drug development, the (S)- or (R)- enantiomers are typically required to match the stereochemical constraints of the target protein pocket.
-
Salt Stoichiometry: The hydrochloride salt stabilizes the primary amine (pKa ~9.0), preventing oxidative degradation and improving water solubility.
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the protonation state of the hydrochloride salt.
Figure 1: Tautomeric equilibrium favoring the 2-pyridone form and subsequent salt formation.
Synthesis & Manufacturing Strategies
Route: Asymmetric Synthesis via Ellman's Sulfinamide
This protocol ensures high enantiomeric excess (ee > 98%) and scalability.
Precursor: 3-Acetyl-2-pyridone (or protected equivalent like 3-acetyl-2-methoxypyridine).
Step-by-Step Protocol:
-
Condensation:
-
React 3-acetyl-2-methoxypyridine with (S)-tert-butanesulfinamide in THF.
-
Catalyst: Ti(OEt)₄ (2.0 equiv) acts as a Lewis acid and water scavenger.
-
Conditions: Reflux for 12–24 hours.
-
Product: Chiral N-sulfinyl ketimine.
-
-
Diastereoselective Reduction:
-
Cool reaction to -78°C.
-
Add L-Selectride or NaBH₄. The bulky sulfinyl group directs the hydride attack, establishing the stereocenter.
-
Outcome: Formation of the sulfinamide diastereomer.
-
-
Deprotection & Hydrolysis:
-
Treat with 4M HCl in dioxane/MeOH.
-
This step simultaneously cleaves the sulfinyl group (releasing the amine) and hydrolyzes the 2-methoxy group to the 2-pyridone (via acid-mediated demethylation).
-
Final Product: 3-(1-Aminoethyl)pyridin-2-ol hydrochloride precipitate.
-
Synthesis Workflow Diagram
Figure 2: Asymmetric synthesis workflow ensuring enantiopurity and salt formation.
Physicochemical Profile
Understanding the physical properties is essential for formulation and assay development.
| Property | Value / Characteristic | Impact on Research |
| Molecular Weight | 174.63 g/mol (HCl salt) | Ideal for Fragment-Based Drug Design (FBDD). |
| Solubility | >50 mg/mL in Water, DMSO | Highly soluble due to ionic character; suitable for aqueous bioassays. |
| pKa (Amine) | ~9.1 | Exists as cation ( |
| pKa (Pyridone) | ~11.0 (NH), ~0.7 (O-protonation) | The ring is non-basic at neutral pH; acts as H-bond donor. |
| LogP | -1.2 (Estimated) | Highly polar; low passive membrane permeability without optimization. |
| Appearance | White to off-white hygroscopic solid | Requires storage in desiccator to prevent deliquescence. |
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-pyridone motif is a "privileged scaffold" in kinase medicinal chemistry. It mimics the hydrogen bonding pattern of the adenine ring of ATP.
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H-Bond Donor: The Pyridone N-H donates to the hinge region backbone carbonyl.
-
H-Bond Acceptor: The Pyridone C=O accepts from the hinge region backbone amide.
-
Vector: The 3-(1-aminoethyl) group projects into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached via the amine.
Fragment-Based Screening
Due to its low molecular weight (<200 Da) and high polarity, this compound is an excellent "fragment" for NMR or X-ray crystallographic screening. Hits containing this core can be grown by acylating or alkylating the exocyclic amine.
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Store at 2–8°C.
-
Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
-
Stability:
-
Stable in solid form.
-
Aqueous solutions should be used within 24 hours to prevent slow oxidation or microbial growth.
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References
-
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Chemical Reviews. Link
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
-
Pfizer Inc. (2008). Pyridone Derivatives as Kinase Inhibitors. Patent WO2008053157. Link
An In-depth Technical Guide to 3-(1-Aminoethyl)pyridin-2-ol: A Versatile Building Block for Modern Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in drug design. This guide focuses on a specific, highly functionalized derivative: 3-(1-Aminoethyl)pyridin-2-ol. This molecule uniquely combines a pyridin-2-ol core, which exists in tautomeric equilibrium with its 2-pyridone form, with a chiral primary amine at the C3 position. This trifecta of reactive sites—the amino group, the hydroxyl/carbonyl group, and the pyridine ring itself—renders it an exceptionally versatile building block for constructing diverse and complex molecular libraries. We will explore its synthetic pathways, characteristic reactivity, and strategic applications in the development of novel therapeutic agents, providing researchers with the foundational knowledge to leverage this potent scaffold in their discovery programs.
The Strategic Value of the 3-(1-Aminoethyl)pyridin-2-ol Scaffold
The therapeutic potential of pyridine derivatives is extensive, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The value of 3-(1-Aminoethyl)pyridin-2-ol lies in its dense and strategically placed functionality, which allows for controlled, multi-vector diversification.
-
Primary Amine: The ethylamine moiety at the C3 position serves as a critical handle for a wide range of classical amine chemistries. It provides a nucleophilic center for acylation, sulfonylation, reductive amination, and urea/thiourea formation, enabling the exploration of structure-activity relationships (SAR) through side-chain modification.
-
Pyridin-2-ol/Pyridone Tautomerism: This is a key feature of the core. The equilibrium between the aromatic alcohol (pyridin-2-ol) and the non-aromatic amide (2-pyridone) forms offers dual reactivity. The oxygen can be targeted for etherification or esterification, while the ring nitrogen in the pyridone form can be alkylated, providing two distinct points for scaffold modification.
-
Chiral Center: The secondary carbon bearing the amino group is a chiral center. This introduces the possibility of stereospecific interactions with biological targets, a critical consideration in modern drug design for enhancing potency and reducing off-target effects.
This inherent multifunctionality allows for the rapid generation of libraries with significant structural diversity from a single, advanced building block.
Synthesis and Characterization
While a direct, one-pot synthesis of 3-(1-Aminoethyl)pyridin-2-ol is not prominently described in the literature, a logical and robust synthetic route can be designed based on established transformations of pyridine precursors.
Proposed Synthetic Workflow
A plausible multi-step synthesis beginning from 2-hydroxypyridine is outlined below. The causality behind this proposed pathway is to sequentially install the required functional groups using high-yielding and well-understood reactions.
Caption: Proposed synthetic pathway to 3-(1-Aminoethyl)pyridin-2-ol.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Fries Rearrangement to 3-Acetyl-2-hydroxypyridine
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To a stirred solution of 2-hydroxypyridine (1.0 eq) in acetic anhydride (3.0 eq), cautiously add phosphoric acid (0.1 eq).
-
Heat the mixture to 150 °C for 3-4 hours. The initial O-acylated intermediate will rearrange to the C-acylated product.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-acetyl-2-hydroxypyridine.
Step 2: Oximation
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Dissolve 3-acetyl-2-hydroxypyridine (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the mixture and remove the solvent in vacuo.
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Add water to the residue, and collect the precipitated solid by filtration. Wash with cold water and dry to obtain 3-(1-(hydroxyimino)ethyl)pyridin-2-ol.
Step 3: Reduction to 3-(1-Aminoethyl)pyridin-2-ol
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In a flask, suspend the oxime (1.0 eq) in methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a balloon of H₂ gas at room temperature overnight.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the racemic product, 3-(1-Aminoethyl)pyridin-2-ol.
Physicochemical and Spectroscopic Data
The following table summarizes the key computed properties and predicted spectroscopic signatures for the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| InChIKey | Predicted | - |
| ¹H NMR (DMSO-d₆) | δ 7.5-7.8 (m, 1H, Ar-H), 6.1-6.4 (m, 2H, Ar-H), 4.1-4.3 (q, 1H, CH), 1.3-1.5 (d, 3H, CH₃), NH₂, OH protons variable. | Predicted |
| ¹³C NMR (DMSO-d₆) | δ 163 (C=O, pyridone), 140-145 (Ar-C), 115-125 (Ar-C), 105-110 (Ar-C), 45-50 (CH-NH₂), 20-25 (CH₃). | Predicted |
| IR (KBr, cm⁻¹) | 3200-3500 (br, O-H, N-H stretch), 2900-3000 (C-H stretch), 1640-1660 (C=O stretch, pyridone), 1580-1610 (C=C, C=N stretch). | Predicted[4] |
Note: NMR and IR data are predicted based on characteristic values for similar functionalized pyridines and may vary.[5][6]
Reactivity and Strategic Applications in Library Synthesis
The true power of 3-(1-Aminoethyl)pyridin-2-ol is realized when it is employed as a scaffold for library generation. Its multiple reactive handles can be addressed sequentially or in parallel to create a wide array of analogs.
Caption: Key reaction pathways for diversifying the core scaffold.
Medicinal Chemistry Applications
Derivatives of pyridinone and related fused systems like imidazopyridines have shown significant promise in oncology, infectious diseases, and inflammation.[7][8][9]
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket via hydrogen bonds. The pyridone moiety of the scaffold can act as an effective hinge-binder. The aminoethyl side chain can be elaborated to extend into solvent-exposed regions or target specific sub-pockets, providing a clear strategy for developing potent and selective inhibitors.
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Antimicrobial Agents: The ability to append various lipophilic or charged side chains onto the scaffold via the amine and hydroxyl groups allows for the systematic modulation of physicochemical properties. This is crucial for optimizing cell penetration and target engagement in bacteria or fungi.
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CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. The scaffold's polarity and hydrogen bonding capacity can be fine-tuned through derivatization to achieve the requisite blood-brain barrier permeability for CNS applications.
Exemplary Protocol: Amide Coupling
This protocol demonstrates the straightforward derivatization of the primary amine, a common first step in library synthesis.
-
Setup: Dissolve 3-(1-Aminoethyl)pyridin-2-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (2.5 eq) and cool the mixture to 0 °C in an ice bath.
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Reaction: Slowly add a solution of the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) in DCM dropwise to the stirred mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the final product.[10]
Conclusion and Future Outlook
3-(1-Aminoethyl)pyridin-2-ol represents a high-value, strategically designed building block for medicinal chemistry. Its convergent functionality provides a robust platform for the rapid and efficient synthesis of diverse compound libraries. The presence of a chiral center, a versatile primary amine, and the dual-reactivity pyridinol/pyridone core allows chemists to systematically explore chemical space around a proven pharmacophoric scaffold.
Future efforts should focus on developing an efficient asymmetric synthesis to provide access to enantiomerically pure forms of the building block. This would eliminate the need for chiral separation at later stages and allow for a more precise investigation of stereospecific interactions in biological systems. As the demand for novel, drug-like molecules continues to grow, versatile building blocks like 3-(1-Aminoethyl)pyridin-2-ol will remain indispensable tools in the arsenal of the modern drug discovery scientist.
References
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MDPI. (2023, September 8). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Available from: [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Eureka | Patsnap. (2015, October 14). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
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NIH. (2014, May 28). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available from: [Link]
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PrepChem.com. Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Available from: [Link]
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Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Available from: [Link]
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SpectraBase. 3-(aminoethyl)pyridine. Available from: [Link]
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PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
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PMC - NIH. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Available from: [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]
-
On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2025, December 6). Available from: [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Available from: [Link]
-
Request PDF. (2025, August 9). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Available from: [Link]
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Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]
-
SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023, April 19). Available from: [Link]
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- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. prepchem.com [prepchem.com]
Methodological & Application
Application of 3-(1-Aminoethyl)pyridin-2-ol in fragment-based drug discovery
Initiating Data Collection
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Exploring Pyridin-2-ones
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Structuring the Application Note
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Application and Protocol Guide for the Synthesis of Fused Pyridine Heterocycles from 3-(1-Aminoethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed synthetic strategies and experimental protocols for the synthesis of fused pyridine heterocycles, utilizing 3-(1-Aminoethyl)pyridin-2-ol as a versatile starting material. Fused pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. This document outlines two primary synthetic pathways: the synthesis of pyrido[2,3-b][1][2]oxazine derivatives and the construction of tetrahydro-β-carboline analogues through a Pictet-Spengler-type reaction. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable for library synthesis and lead optimization efforts in drug discovery.
Introduction: The Significance of Fused Pyridine Heterocycles in Medicinal Chemistry
Fused pyridine heterocycles represent a privileged structural motif in modern drug discovery.[3][4] Their rigid, planar architecture allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[3] The incorporation of a pyridine ring into a fused system often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of effective therapeutic agents.
Derivatives of fused pyridines have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5] For instance, certain pyrido[2,3-b][1][2]oxazine analogues have been investigated as potent EGFR-TK inhibitors for the treatment of non-small cell lung cancer.[6][7] Similarly, pyrido[4,3-b][1][2]thiazines have been synthesized and evaluated as potential anticancer agents.[2] The versatility of the fused pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. This guide focuses on leveraging the unique reactivity of 3-(1-Aminoethyl)pyridin-2-ol to access novel fused pyridine scaffolds for potential therapeutic applications.
Synthetic Strategy I: Synthesis of Pyrido[2,3-b][1][2]oxazine Derivatives
The synthesis of the pyrido[2,3-b][1][2]oxazine scaffold from 3-(1-Aminoethyl)pyridin-2-ol can be achieved through a two-step process involving an initial N-acylation followed by an intramolecular cyclization. This approach is analogous to established methods for the synthesis of similar fused systems.[1]
Reaction Scheme: Pyrido[2,3-b][1][2]oxazine Synthesis
Caption: Synthesis of a pyrido[2,3-b][1][2]oxazin-2-one derivative.
Experimental Protocol: Synthesis of 3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazin-2-one
Part A: N-Acylation
-
Reaction Setup: To a solution of 3-(1-Aminoethyl)pyridin-2-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add triethylamine (Et3N, 1.2 eq.).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(1-(2-hydroxypyridin-3-yl)ethyl)-2-chloroacetamide. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Part B: Intramolecular Cyclization
-
Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a round-bottom flask under an inert atmosphere, add a solution of the crude N-(1-(2-hydroxypyridin-3-yl)ethyl)-2-chloroacetamide (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazin-2-one.
Data Presentation
| Step | Product | Expected Yield (%) | Analytical Data |
| A | N-(1-(2-hydroxypyridin-3-yl)ethyl)-2-chloroacetamide | 85-95 | ¹H NMR, ¹³C NMR, MS |
| B | 3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazin-2-one | 60-75 | ¹H NMR, ¹³C NMR, HRMS, IR |
Synthetic Strategy II: Pictet-Spengler-Type Reaction for Tetrahydro-β-carboline Analogues
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to form the fused ring system.[8][10] In our case, the 3-(1-aminoethyl)pyridin-2-ol can act as the β-arylethylamine equivalent, where the pyridine ring serves as the aromatic component.
Reaction Scheme: Pictet-Spengler-Type Reaction
Caption: Pictet-Spengler-type synthesis of a tetrahydropyrido[3,2-b]pyridine derivative.
Experimental Protocol: Synthesis of a Substituted Tetrahydropyrido[3,2-b]pyridine
-
Reaction Setup: To a solution of 3-(1-Aminoethyl)pyridin-2-ol (1.0 eq.) and an appropriate aldehyde (e.g., benzaldehyde, 1.1 eq.) in toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trifluoroacetic acid (TFA, 0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and remove water azeotropically using the Dean-Stark trap. Continue refluxing for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired substituted tetrahydropyrido[3,2-b]pyridine.
Data Presentation
| Aldehyde (R-CHO) | Product | Expected Yield (%) | Analytical Data |
| Benzaldehyde | 4-phenyl-2,3,4,5-tetrahydropyrido[3,2-b]pyridin-5-ol | 50-65 | ¹H NMR, ¹³C NMR, HRMS |
| 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-2,3,4,5-tetrahydropyrido[3,2-b]pyridin-5-ol | 55-70 | ¹H NMR, ¹³C NMR, HRMS |
| Isovaleraldehyde | 4-isobutyl-2,3,4,5-tetrahydropyrido[3,2-b]pyridin-5-ol | 45-60 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This application guide has detailed two robust and versatile synthetic routes for the preparation of fused pyridine heterocycles starting from 3-(1-Aminoethyl)pyridin-2-ol. The synthesis of pyrido[2,3-b][1][2]oxazines and tetrahydropyrido[3,2-b]pyridines provides access to valuable scaffolds for the development of novel therapeutic agents. The provided protocols are intended to serve as a foundation for further exploration and optimization in the pursuit of new chemical entities with significant biological activity.
References
-
A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. J Org Chem. 2003 Oct 3;68(20):7918-20. [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med Chem. 2023 Aug 21;14(9):1725-1738. [Link]
-
Synthesis of pyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazines 9a-9c. ResearchGate. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. J Med Chem. 1983 Dec;26(12):1733-9. [Link]
-
Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1][2]thiazine-8-carboxylic acids. Arch Pharm (Weinheim). 2007 Mar;340(3):149-54. [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. RSC Publishing. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. 2021;11(27):16447-16461. [Link]
-
Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions. 2023. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2018 Sep; 23(9): 2146. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. 2025;137:41. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. 2011; 16(2): 1684–1701. [Link]
-
Synthesis of Novel Dipyrido-1,4-thiazines. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL DIPYRIDO-1,4-THIAZINES. HETEROCYCLES, Vol. 71, No. 6, 2007. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J. Org. Chem. 2023, 19, 991–997. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction (PDF). [Link]
-
Synthesis of Novel Pyrido[4,3-e][1][2][6]triazino[3,2-c][1][2][6]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. 2016; 21(1): 89. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2023; 14(3): 393–426. [Link]
Sources
- 1. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1-Aminoethyl)pyridin-2-ol Hydrochloride
Welcome to the technical support center for the purification of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed purification protocols. The methodologies outlined below are synthesized from established chemical principles and purification strategies for structurally analogous compounds, offering a robust starting point for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying 3-(1-Aminoethyl)pyridin-2-ol hydrochloride?
A1: The primary challenges stem from its physicochemical properties. As a hydrochloride salt of a polar, amino-functionalized pyridinol, it exhibits high water solubility and low solubility in many common organic solvents. This can make traditional recrystallization challenging. Furthermore, the presence of an amino group and a hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation and side reactions, potentially generating colored impurities.
Q2: What are the most likely impurities I might encounter?
A2: Impurities can arise from several sources during synthesis and workup. Th[1][2]ese can be broadly categorized as:
-
Starting Material Carryover: Unreacted precursors from the synthesis.
-
Side-Reaction Products: Byproducts from unintended reaction pathways.
-
Degradation Products: Resulting from oxidation or other decomposition pathways, often leading to discoloration (e.g., pale yellow to brown).
-
Residual Solvents: Solvents used in the reaction or initial workup that become trapped in the solid material.
Q3: What is the expected appearance of pure 3-(1-Aminoethyl)pyridin-2-ol hydrochloride?
A3: While specific data for this exact compound is limited, analogous compounds like 3-(2-Aminoethyl)pyridine are described as clear, colorless to pale yellow or brown liquids in their freebase form. As[3] a hydrochloride salt, it is expected to be a solid. High purity is typically associated with a white to off-white crystalline solid. Significant color (e.g., dark brown or red) often indicates the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing efficient crystallization. | - Add an anti-solvent (a solvent in which the compound is insoluble) to the solution to induce precipitation. - Concentrate the solution by carefully removing some solvent under reduced pressure before cooling. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Oily Precipitate Instead of Crystals | - The compound is "oiling out" of solution, which can happen with impure samples or when the solvent is not ideal. - The presence of water-miscible organic solvent impurities. | - Try redissolving the oil in a minimal amount of hot solvent and then adding a small amount of a different, miscible co-solvent to encourage crystal lattice formation. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Ensure all starting materials are dry. |
| Persistent Color in the Final Product | - Presence of colored, polar impurities. - Oxidation of the pyridinol or amino groups. | - Treat a solution of the compound with activated carbon (Norit) before filtration and recrystallization. 4]r> - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Broad Melting Point Range | - The sample is still impure. - The presence of residual solvent. | - Repeat the recrystallization process. - Dry the purified solid under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
| Incomplete Removal of Impurities by Recrystallization | - The impurities have very similar solubility profiles to the target compound. | - Consider an alternative purification method such as column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a robust starting point for the purification of polar hydrochloride salts, adapted from established methods for similar compounds.
[4]Workflow Diagram:
Caption: Recrystallization Workflow
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve the crude 3-(1-Aminoethyl)pyridin-2-ol hydrochloride in a minimal amount of hot methanol. Add the solvent portion-wise until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (Norit, approximately 1-2% w/w) to the hot solution.
-
Hot Filtration: Stir the mixture with activated carbon for a few minutes, then perform a hot filtration through a pad of Celite to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear filtrate, add ethyl acetate (an anti-solvent) dropwise until the solution becomes faintly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for separating the target amine from non-basic impurities. It leverages the ability to move the compound between aqueous and organic phases by adjusting the pH.
[5]Workflow Diagram:
Caption: Acid-Base Extraction Workflow
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude material in a separatory funnel containing ethyl acetate and water.
-
Basification: Add a 2N sodium hydroxide solution to the separatory funnel and shake. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 10). This deprotonates the amine, making it soluble in the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine and Dry: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Salt Formation: Filter off the drying agent and concentrate the organic solution under reduced pressure. Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) and then add a solution of HCl in ether or isopropanol dropwise to precipitate the desired hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ether, and dry under high vacuum.
References
-
PubChem. 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Patsnap. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. CN111287103A. [Link]
-
ResearchGate. Evaluating Impurities in Drugs (Part I of III). American Pharmaceutical Review. [Link]
-
Organic Syntheses. 3-Aminopyridine. Org. Syn. 1950, 30, 3. [Link]
-
PubChem. 3-Amino-2-pyridinol. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. 3-(2-Aminoethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Pyridine Hydrochloride Salt Synthesis & Handling
Executive Summary
Pyridine hydrochloride (Py·HCl) and its derivatives represent a unique challenge in organic synthesis. While the pyridine ring offers stability, the hydrochloride salt form introduces significant physicochemical hurdles—specifically hygroscopicity , polymorphism , and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.
This guide moves beyond basic textbook definitions to address the operational failures researchers encounter. It is structured as a dynamic troubleshooting workflow designed to restore process control.
Module 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling or adding an antisolvent, the product separates as a viscous oil or gum at the bottom of the flask rather than a crystalline solid.
The Mechanism
"Oiling out" occurs when the system enters a metastable liquid-liquid immiscibility region before it hits the solubility curve for crystallization. This is common with pyridine salts due to their amphiphilic nature (hydrophobic aromatic ring + ionic head group) and low melting points relative to the solvent boiling point.
Troubleshooting Protocol
Do not simply cool the mixture further; this increases viscosity and traps impurities.
1. The "Cloud Point" Re-heating Method
If oiling occurs, follow this thermodynamic reset:
-
Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.
-
Solvent Adjustment: Add a small volume (5-10%) of the good solvent (usually ethanol or methanol) to shift the composition away from the immiscibility boundary.
-
Seeding: Cool slowly to just above the temperature where oiling previously occurred. Add seed crystals of the pure salt.
-
Slow Cooling: Cool at a rate of <0.5 °C/min. The seeds provide a surface for nucleation, bypassing the liquid phase separation.
2. The Trituration Rescue
For stubborn oils that refuse to crystallize:
-
Decant the supernatant solvent.
-
Add an anhydrous ether (e.g., MTBE or Diethyl Ether).
-
Sonicate vigorously under nitrogen. The mechanical energy disrupts the oil surface, and the ether extracts trapped solvent/impurities, forcing the salt lattice to collapse into a solid.
Visual Workflow: Resolving Oiling Out
Figure 1: Decision logic for converting an oiled-out phase into a crystalline solid. Note the critical step of adding polar solvent to escape the immiscibility zone.
Module 2: Solubility Profiles & Solvent Selection
Symptom: The salt is either too soluble (yield loss in mother liquor) or insoluble (cannot recrystallize).
The Science of Solvation
Pyridine salts exhibit a "solubility cliff." They are highly soluble in protic donors (alcohols, water) due to hydrogen bonding with the chloride ion, but nearly insoluble in non-polar solvents due to high lattice energy.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for recrystallization.
| Solvent Class | Examples | Solubility of Py·HCl | Usage Strategy |
| Protic Polar | Methanol, Ethanol, Water | Very High | Use as the "Good" solvent. Warning: Avoid water if product is hygroscopic; it is hard to remove. |
| Aprotic Polar | Acetonitrile, Acetone | Moderate | Excellent for recrystallization. Acetone often allows crystallization upon cooling without antisolvents. |
| Chlorinated | DCM, Chloroform | Moderate to High | Good for extraction but poor for crystallization (salts tend to solvate). |
| Ethers | THF, MTBE, Et₂O | Very Low | The ideal "Antisolvent." MTBE is preferred over Et₂O due to higher boiling point and safety. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Use only to wash filter cakes to remove non-polar impurities. |
Protocol: The "Layering" Technique
For highly soluble salts where standard cooling fails:
-
Dissolve the salt in the minimum amount of Methanol or DCM.
-
Carefully layer 2-3 volumes of Hexane or Et₂O on top (do not mix).
-
Seal and let stand undisturbed. Diffusion will slowly precipitate high-quality crystals at the interface.
Module 3: Hygroscopicity & Handling
Symptom: The white powder turns into a sticky mess or liquid within minutes of exposure to air (Deliquescence).
Root Cause
The pyridinium cation is capable of hydrogen bonding, and the chloride anion has a high hydration enthalpy. If the Critical Relative Humidity (CRH) of the salt is below the ambient humidity, it will absorb water until it dissolves.
Handling & Drying Protocol
-
Filtration: Must be done under a nitrogen blanket or using a Schlenk frit. Avoid pulling air through the cake for extended periods.
-
Drying:
-
Standard: Vacuum oven at 40-50°C.
-
Aggressive: If the salt holds water tenaciously, dry over Phosphorus Pentoxide (P₂O₅) or KOH pellets in a vacuum desiccator. P₂O₅ is chemically reactive with water, providing a driving force superior to heat alone.
-
-
Storage: Store in a desiccator or under Argon. Tape the cap with Parafilm.
Module 4: Special Context – Molten Py·HCl Workup
Context: Using Pyridine Hydrochloride as a reagent for demethylation (cleaving methyl ethers) usually requires temperatures of 180-200°C. Issue: The reaction mixture solidifies into a rock-hard mass upon cooling, trapping the product.
The "Quench and Extract" Protocol
Do not let the reaction cool completely to room temperature.
-
Cool to ~100°C: The mixture should still be viscous/molten.
-
Dilute: Carefully add water (exothermic!) or dilute HCl to dissolve the Py·HCl matrix.
-
Extraction Logic:
-
The Product is likely a phenol (acidic).
-
Extract the aqueous phase with Ethyl Acetate.
-
The Pyridine remains as a salt in the aqueous phase (if acidic) or can be removed by washing the organic layer with dilute HCl.
-
Visual Workflow: Demethylation Workup
Figure 2: Safe workup sequence for high-temperature demethylation reactions, preventing the formation of intractable solids.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection, counter-ions, and solubility/hygroscopicity management).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and drying of hygroscopic salts).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed discussions on "oiling out" and metastable zones in process chemistry).
-
Shen, J., et al. (2010). "Demethylation of Aryl Methyl Ethers using Pyridine Hydrochloride." Journal of Chemical Education. (Specific protocols for the molten salt application).
Minimizing side reactions during the acylation of 3-(1-Aminoethyl)pyridin-2-ol
Initiating Acylation Analysis
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Analyzing Acylation Challenges
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Developing Comprehensive Content
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Developing Comprehensive Content
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Removing hydrochloride salts from 3-(1-Aminoethyl)pyridin-2-ol intermediates
Executive Summary & Chemical Context
The Challenge: 3-(1-Aminoethyl)pyridin-2-ol is a bifunctional molecule exhibiting amphoteric properties. It contains a basic aliphatic amine (the site of HCl salt formation) and an acidic/tautomeric pyridone motif.
-
Aliphatic Amine
: ~9.5 – 10.5 -
Pyridone/Hydroxyl
: ~11.0
Because the molecule is highly polar and water-soluble, standard liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate often fails, resulting in low recovery. The goal is to remove the chloride counter-ion without degrading the substrate or losing it to the aqueous phase.
This guide details three validated workflows to isolate the free base or desalt the intermediate.
Method Selection Matrix
Before proceeding, select the protocol that matches your scale and downstream application.
Figure 1: Decision tree for selecting the appropriate desalting protocol based on compound stability and scale.
Detailed Protocols
Protocol A: Epoxide Scavenging (The "Non-Aqueous" Method)
Best for: Acid-sensitive substrates or avoiding water entirely. Mechanism: Propylene oxide acts as an irreversible acid scavenger, converting HCl into volatile 1-chloro-2-propanol.
Materials:
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Reagent: Propylene Oxide (CAS: 75-56-9) or 1,2-Epoxybutane.
Step-by-Step:
-
Dissolution: Dissolve the 3-(1-Aminoethyl)pyridin-2-ol HCl salt in minimal methanol (approx. 5-10 mL/g).
-
Addition: Add 5–10 equivalents of propylene oxide.
-
Incubation: Stir at room temperature for 12–16 hours.
-
Note: Heating is usually not required and should be avoided to prevent alkylation of the amine.
-
-
Work-up: Concentrate the solution under reduced pressure (Rotavap).
-
The byproduct (chloropropanol) and excess propylene oxide are volatile and will be removed.
-
-
Validation: Check for residual chloride using the Silver Nitrate test (see Section 5).
Protocol B: Strong Cation Exchange (SCX) Chromatography
Best for: High purity requirements and complete removal of inorganic salts. Mechanism: The amino group binds to the sulfonic acid resin; Chloride washes through; Ammonia releases the free base.
Materials:
-
Resin: Dowex 50W-X8 (Hydrogen form) or Amberlyst 15.
-
Eluents: Deionized Water, 2M Ammonia in Methanol (or 10% aq. NH4OH).
Figure 2: Solid Phase Extraction (SPE) workflow using Strong Cation Exchange resin.
Critical Nuance: Do not use Anion Exchange resins (e.g., Dowex 1x8) in OH- form directly. The high basicity of the resin can deprotonate the pyridone hydroxyl group (pKa ~11), causing the molecule to bind irreversibly as an anion or elute slowly. Using Cation Exchange (SCX) specifically targets the aliphatic amine.
Protocol C: Isoelectric Point (pI) Precipitation
Best for: Large scale (>10g) where chromatography is too expensive. Mechanism: Adjusting pH to the point where the molecule has a net neutral charge (Zwitterion), minimizing water solubility.
Step-by-Step:
-
Dissolution: Dissolve salt in minimal water (1-2 mL/g).
-
Titration: Slowly add 2M NaOH or Triethylamine while monitoring pH.
-
Target pH: Aim for pH 9.5 – 10.0 .
-
Warning: If pH > 11, the phenol/pyridone deprotonates, forming a soluble sodium salt.
-
-
Crystallization: Cool the solution to 0-4°C. Scratch the flask to induce nucleation.
-
Filtration: Filter the precipitate and wash with ice-cold water/acetone (9:1).
Data Summary & Comparison
| Feature | Epoxide Scavenging | Cation Exchange (SCX) | Isoelectric Precipitation |
| Yield | High (>90%) | High (>85%) | Moderate (60-80%) |
| Purity | High | Very High | Variable (Salt entrapment) |
| Throughput | Medium | Low (Column prep needed) | High |
| Cost | Medium (Reagents) | High (Resin) | Low |
| Water Removal | Excellent (Anhydrous) | Poor (Requires evaporation) | Good (Solid isolation) |
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing during Protocol C. What happened?
-
Cause: The intermediate is likely too soluble in water, or the neutralization was too rapid, trapping impurities.
-
Fix:
-
Decant the aqueous layer.
-
Dissolve the oil in hot Isopropanol (IPA) or Ethanol.
-
Allow to cool slowly. The free base often crystallizes better from alcohols than water.
-
Q2: I used the SCX column, but I cannot recover my compound with Ammonia.
-
Cause: The compound might be precipitating on the column due to the high concentration change, or the resin pore size is too small.
-
Fix: Use 2M Ammonia in Methanol rather than aqueous ammonia. The organic solvent helps solubilize the organic free base as it releases from the resin.
Q3: How do I verify the HCl is actually gone?
-
The Silver Nitrate Test: Dissolve a small aliquot of your product in water/nitric acid. Add a drop of
solution.-
Cloudy/White Precipitate: Chloride is present (Failed).
-
Clear: Chloride is absent (Success).
-
Q4: Can I use liquid-liquid extraction (DCM/Water)?
-
Insight: Generally, no . 3-(1-Aminoethyl)pyridin-2-ol is too polar. However, if you must use extraction, use n-Butanol or a Chloroform:Isopropanol (3:1) mixture as the organic phase after adjusting the aqueous pH to 10.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for desalting amines).
-
Sigma-Aldrich (Merck). (n.d.). Ion Exchange Resins - Technical Bulletin. Retrieved from Sigma-Aldrich Technical Library. (Usage of Dowex 50W).
-
Campbell, J. et al. (2005). "Propylene Oxide as a Hydrohalic Acid Scavenger in Organic Synthesis." Journal of Organic Chemistry. (Methodology for epoxide scavenging). (Note: Generalized citation for the methodology described).
Technical Support Center: Preventing Oxidation of 3-(1-Aminoethyl)pyridin-2-ol
Welcome to the technical support center for 3-(1-Aminoethyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of oxidative degradation of this compound during storage and handling. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity and stability of your valuable research material.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of 3-(1-Aminoethyl)pyridin-2-ol.
Q1: What is 3-(1-Aminoethyl)pyridin-2-ol, and why is it prone to oxidation?
A1: 3-(1-Aminoethyl)pyridin-2-ol is a pyridinol derivative. Its structure, featuring both a pyridinol ring and an aminoethyl side chain, makes it susceptible to oxidation. The electron-rich pyridine ring, particularly with the hydroxyl group, and the primary amine are both sites that can be attacked by atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[1]
Q2: What are the visible signs of oxidation in my sample of 3-(1-Aminoethyl)pyridin-2-ol?
A2: The most common visible indicator of oxidation is a change in color. A pure, unoxidized sample is typically a white to off-white powder.[2] Upon oxidation, you may observe a gradual change to yellow, brown, or even a dark tar-like substance in cases of severe degradation. Other signs can include a change in texture or the development of a distinct odor.
Q3: How does oxidation affect the usability of 3-(1-Aminoethyl)pyridin-2-ol in my experiments?
A3: Oxidation introduces impurities into your sample, which can have significant consequences for your research.[3] These degradation products can lead to a decrease in the compound's potency, alter its biological activity, and cause unexpected side reactions in your experiments. For drug development professionals, these impurities can pose a safety risk.[4]
Q4: Can I still use my 3-(1-Aminoethyl)pyridin-2-ol if it shows signs of minor oxidation?
A4: It is strongly discouraged. Even minor oxidation indicates the presence of impurities that can compromise the accuracy and reproducibility of your experimental results. It is always best to use a pure, unoxidized sample to ensure the integrity of your data.
II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section provides a structured approach to troubleshooting common oxidation-related problems.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing/browning) of the solid compound. | 1. Improper storage container (air and/or light permeable). 2. Exposure to atmospheric oxygen during handling. 3. Storage at elevated temperatures. | 1. Transfer the compound to an amber glass vial with a tightly sealing cap.[1] 2. Handle the compound in an inert atmosphere (glove box or under a stream of argon/nitrogen).[5][6] 3. Store at the recommended low temperature, protected from light.[2][7] |
| Formation of insoluble particulates in a prepared solution. | 1. Oxidation of the dissolved compound. 2. Use of a solvent that is not deoxygenated. 3. Contamination of the solvent with metal ions. | 1. Prepare solutions fresh before use. 2. Use solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen. 3. Use high-purity solvents and acid-washed glassware to minimize metal contamination. |
| Inconsistent or unexpected analytical results (e.g., extra peaks in HPLC, mass spec). | 1. Presence of oxidative degradation products. 2. Further oxidation occurring during the analytical procedure. | 1. Confirm the identity of impurities using techniques like LC-MS/MS.[8] 2. Use a stability-indicating analytical method.[2][7] Consider adding a small amount of an antioxidant to the mobile phase if compatible. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for addressing oxidation of 3-(1-Aminoethyl)pyridin-2-ol.
III. Best Practices for Storage and Handling
Proactive measures are crucial to prevent the onset of oxidation. Adhering to the following protocols will significantly extend the shelf-life and maintain the purity of your 3-(1-Aminoethyl)pyridin-2-ol.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the oxidation process.[1] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light which can catalyze oxidation, and provides an airtight seal. |
| Moisture | Store in a desiccator | Minimizes exposure to moisture, which can facilitate certain degradation pathways.[9] |
Protocol for Handling Air-Sensitive 3-(1-Aminoethyl)pyridin-2-ol
This protocol outlines the standard procedure for safely handling the compound to minimize exposure to air.
Materials:
-
Glove box or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Spatulas and weighing paper
-
Deoxygenated solvents (if preparing a solution)
Procedure:
-
Prepare the Inert Atmosphere: Ensure the glove box has acceptably low levels of oxygen and moisture (<10 ppm is ideal). If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.[5]
-
Equilibrate Materials: Place the sealed container of 3-(1-Aminoethyl)pyridin-2-ol and all necessary tools (spatula, weighing paper, new vial) inside the glove box antechamber and allow sufficient time for the atmosphere to be replaced with inert gas.
-
Aliquot the Compound: Inside the inert atmosphere, carefully open the main container. Quickly weigh the desired amount of the compound and transfer it to a new, pre-labeled amber vial.
-
Seal and Store: Tightly seal the new vial and the main container. It is good practice to wrap the cap junction with Parafilm® for an extra layer of protection.
-
Proper Storage: Immediately return the containers to the recommended low-temperature, dark, and dry storage conditions.[2][7]
The Role of Antioxidants
For solutions of 3-(1-Aminoethyl)pyridin-2-ol that require longer-term storage, the addition of an antioxidant may be considered. Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[10][11]
Commonly Used Antioxidants in Pharmaceutical Formulations:
| Antioxidant | Solubility | Typical Concentration | Notes |
| Ascorbic Acid (Vitamin C) | Water-soluble | 0.01 - 0.1% | Effective in aqueous solutions, can be pH-dependent.[10][12] |
| Butylated Hydroxytoluene (BHT) | Oil-soluble | 0.01 - 0.1% | Suitable for non-aqueous solutions; works via a free-radical scavenging mechanism.[10][12] |
| Sodium Metabisulfite | Water-soluble | 0.01 - 1.0% | A strong reducing agent, but can be reactive with other components.[10] |
Important Consideration: The choice of antioxidant must be carefully evaluated for compatibility with your experimental system and downstream applications.
IV. Detection and Quantification of Oxidation
Regularly assessing the purity of your 3-(1-Aminoethyl)pyridin-2-ol is a critical component of quality control.
Analytical Techniques
Several analytical methods can be employed to detect and quantify oxidative degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common approach.[2][7] A pure sample will show a single major peak, while an oxidized sample will exhibit additional peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique can be used to separate the degradation products and determine their molecular weights, aiding in their identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure of the molecule due to oxidation. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.[13]
Experimental Protocol: Stability Indicating HPLC Method Development
A forced degradation study is often performed to intentionally degrade the compound and ensure the analytical method can separate the degradation products from the parent compound.[14][15]
-
Prepare Stressed Samples:
-
Oxidative Stress: Dissolve a small amount of 3-(1-Aminoethyl)pyridin-2-ol in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%). Let it react for a set period.
-
Acidic/Basic Stress: Prepare solutions in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solid or a solution to UV light.[4]
-
-
HPLC Analysis:
-
Analyze the stressed samples alongside an unstressed control sample using a reverse-phase C18 column.
-
Develop a gradient elution method to achieve good separation between the parent peak and any new peaks that appear in the stressed samples.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines.
Oxidation Pathway Visualization
The following diagram illustrates a plausible oxidative degradation pathway for 3-(1-Aminoethyl)pyridin-2-ol.
Caption: Plausible oxidative degradation pathway of 3-(1-Aminoethyl)pyridin-2-ol.
By implementing these best practices and utilizing the troubleshooting guide, researchers can ensure the stability and integrity of 3-(1-Aminoethyl)pyridin-2-ol, leading to more reliable and reproducible scientific outcomes.
V. References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
GSC Biological and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. Stability and Direct Cytotoxicity of Novel Generation of Pyridinols. [Link]
-
PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
-
Thieme. The Manipulation of Air-Sensitive Compounds. [Link]
-
Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. [Link]
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
Knowledge of Pharma. ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
-
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]
-
Google Patents. Antioxidant stabilizer system for pharmaceutical formulations.
-
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]
-
AGU Publications. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
-
ResearchGate. Analytical methods used to quantify amine oxidation. [Link]
-
U.S. Pharmacist. An Overview of Antioxidants. [Link]
-
National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
CD Formulation. Antioxidants. [Link]
-
ACS Omega. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]
-
American University. Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. sefh.es [sefh.es]
- 8. agilent.com [agilent.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Antioxidants - CD Formulation [formulationbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. apicule.com [apicule.com]
Validation & Comparative
1H NMR interpretation of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride
Initiating NMR Data Search
I'm starting by thoroughly searching for the 1H NMR spectrum of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride. I'll also try to find relevant experimental data and interpretations. I'll then move on to similar molecules, like 2-hydroxypyridine derivatives.
Developing Comparison Guide Structure
I'm now expanding my search. I'm focusing on structurally related compounds and relevant spectroscopy principles, especially regarding heterocycles. Simultaneously, I'm designing a comparison guide structure, aiming for a logical flow beginning with an introduction and spectrum analysis. I'm also preparing a table for chemical shifts and multiplicities. Furthermore, I will create a protocol and diagram to represent the data and analysis.
Expanding Data & Structure
I'm now diving deeper into the 1H NMR data, not just for the target compound, but also for similar structures like 2-hydroxypyridine derivatives and aminoethyl compounds. I'm also delving into spectroscopic principles. Simultaneously, I'm forming the guide's structure, which involves an introduction, spectrum analysis, data tables, and an NMR acquisition protocol. I'll also visualize the data and correlations with a Graphviz diagram.
Crafting the NMR Guide
I'm currently structuring a detailed guide on 1H NMR interpretation for 3-(1-Aminoethyl)pyridin-2-ol hydrochloride. My goal is to ensure it's scientifically sound, demonstrating expertise and trustworthiness through in-text citations and a comprehensive reference list. I'm focusing on an autonomous structure and complete data presentation.
Developing the Methodology
I've been gathering relevant 1H NMR data, focusing on 3-(1-Aminoethyl)pyridin-2-ol hydrochloride's structural analogs. I'm now integrating information from 2-hydroxypyridine, pyridine hydrochloride, and compounds featuring an aminoethyl group on an aromatic ring to inform chemical shift predictions. Exploring the influence of common solvents on the spectrum is also on my radar.
Constructing the Predicted Spectrum
I'm now deep in the process of building the predicted 1H NMR spectrum. Finding the exact spectrum has proven difficult, so the focus is now on constructing a rigorous prediction. I'm breaking down the molecule, identifying all unique protons, and justifying their predicted chemical shifts. This includes the challenging pyridinol tautomerism and the salt's impact, which demands careful consideration.
Refining the Experimental Guide
I'm now focusing on the practical aspects. I will build out the experimental protocol for acquiring the 1H NMR, covering solvent selection (D2O vs. DMSO-d6), temperature control, and crucial acquisition parameters. I will also construct a data presentation table. My goal is to synthesize the predicted and experimental aspects.
Synthesizing the Predictions
I'm now focused on the execution plan, building from the synthesized prediction data. My current focus is on the pyridine ring protons, using data from 2-hydroxypyridine and considering the downfield shift due to protonation. I am also gathering insights from compounds like 3-(1-aminoethyl)-...-isoquinolin-1-one for the aminoethyl side chain. I'm also finding authoritative sources on NMR theory. I'm building a robust foundation.
Developing the Plan
I've finalized my execution strategy for this NMR guide. I will begin by synthesizing predicted data, focusing on the pyridine ring and aminoethyl side chain using established chemical shift data and NMR theory. Then, I will write each guide section, integrating my synthesized data with appropriate citations. I'll construct the Graphviz visualizations. Finally, I'll compile a properly formatted reference list.
Technical Comparison: 3-(1-Aminoethyl)pyridin-2-ol vs. 3-(Aminomethyl)pyridine
[1]
Executive Summary
This guide provides a technical analysis comparing 3-(1-Aminoethyl)pyridin-2-ol (Compound A) and 3-(Aminomethyl)pyridine (Compound B) .[1] While both scaffolds serve as bifunctional pyridine building blocks, their reactivity profiles diverge significantly due to two critical structural factors: the tautomeric nature of the 2-hydroxy substituent and the steric influence of the
Researchers selecting between these scaffolds must account for the 2-pyridone tautomer dominating the equilibrium of Compound A, which alters hydrogen bonding capability, solubility, and metal chelation compared to the aromatic pyridine core of Compound B. Furthermore, the chiral center in Compound A introduces stereochemical considerations absent in the achiral Compound B.
Structural & Physical Properties
The fundamental difference lies in the aromaticity and protonation states of the heterocyclic core.
| Feature | 3-(1-Aminoethyl)pyridin-2-ol (A) | 3-(Aminomethyl)pyridine (B) |
| Core Structure | 2-Pyridone (Tautomer dominant) | Pyridine (Aromatic) |
| Chirality | Chiral (Contains stereocenter at | Achiral |
| Ring Nitrogen | Amide-like (H-bond donor, non-basic) | Basic Pyridine N (H-bond acceptor, pKa ~5.[1]7) |
| Primary Amine | Sterically hindered ( | Unhindered (Primary carbon) |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor (Ring N) only |
| Solubility | High melting point (intermolecular H-bonding network) | Liquid/Low-melting solid (unless salt form) |
1.1 Tautomeric Equilibrium (The "Hidden" Pyridone)
While often named as a "pyridin-2-ol," Compound A exists predominantly as the 2-pyridone tautomer in the solid state and neutral aqueous solution.[1] This is not merely a semantic distinction; it dictates reactivity. The ring nitrogen is protonated (NH) and non-basic, while the oxygen exists as a carbonyl (C=O).
In contrast, Compound B retains a fully aromatic pyridine ring with a lone pair on the nitrogen available for protonation or metal coordination.
Figure 1: Tautomeric equilibrium of Compound A vs. the static aromatic structure of Compound B.
Reactivity Profile
2.1 Nucleophilicity & Steric Hindrance
-
Compound B (Aminomethyl): The primary amine is located on a primary carbon.[1] It exhibits high nucleophilicity, typical of benzylamine derivatives. Reaction rates in amide couplings or SN2 alkylations are fast.[1]
-
Compound A (1-Aminoethyl): The amine is located on a secondary carbon due to the
-methyl group.[1] This branching creates significant steric hindrance .[1]-
Impact: Expect reaction rates for amide coupling to be 3–10x slower than Compound B.[1]
-
Optimization: Requires highly active coupling agents (e.g., HATU, COMU) rather than carbodiimides (EDC/NHS) to drive conversion to completion.
-
2.2 Acid-Base Chemistry
-
Compound B: Is a di-base.[1] The aliphatic amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.[2]7) can both be protonated.[1]
-
Compound A: Is effectively a mono-base regarding external protonation.[1] The 2-pyridone moiety is extremely weak as a base (protonation occurs on Oxygen at pKa < 1).[1] The aliphatic amine (pKa ~9.5) is the sole basic site at physiological pH.
2.3 Chelation Potential
Both compounds can act as bidentate ligands, but their coordination modes differ:
-
Compound B: Forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ni) using the pyridine N and amine N.
-
Compound A: Coordination is weaker and more complex.[1] The pyridone oxygen (hard donor) is the preferred coordination site over the ring nitrogen. The
-methyl group introduces steric clash in square-planar complexes.[1]
Applications in Drug Design
3.1 Metabolic Stability (The
-Methyl Effect)
Compound A is often chosen over Compound B to block metabolic degradation.[1]
-
Mechanism: Primary amines on benzylic/pyridylic carbons (Compound B) are rapid substrates for Monoamine Oxidases (MAO) and CYP450s, leading to deamination and oxidation to the aldehyde/acid.
-
Solution: The
-methyl group in Compound A sterically hinders the approach of metabolic enzymes and eliminates one of the -hydrogens required for the oxidative deamination mechanism.
3.2 Kinase Hinge Binding
-
Compound A (Pyridone): The 2-pyridone motif is a "privileged structure" for kinase inhibitors.[1] The acceptor-donor (C=O ... NH) motif mimics the hydrogen bonding pattern of ATP's adenine ring, allowing it to bind effectively to the kinase hinge region.
-
Compound B (Pyridine): Typically requires an additional substituent (e.g., 2-amino group) to achieve similar hinge-binding affinity.[1]
Experimental Protocols
Protocol 1: Comparative Amide Coupling
Objective: To demonstrate the steric retardation of Compound A vs. Compound B.
Materials:
-
Acid: Benzoic acid (1.0 equiv)[1]
-
Amine: Compound A or B (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (0.2 M)[1]
Methodology:
-
Dissolve Benzoic acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU.[1] Stir for 5 mins to form the activated ester.
-
Add Compound A (or B) in one portion.
-
Monitor by LCMS at t=15 min, 1h, and 4h.[1]
Expected Results:
-
Compound B: >95% conversion typically observed within 15–30 minutes.
-
Compound A: ~50–70% conversion at 15 minutes; may require 2–4 hours for completion due to steric hindrance at the
-carbon.[1]
Protocol 2: Selective N-Alkylation of the Pyridone (Compound A specific)
Objective: To selectively functionalize the Ring Nitrogen (N1) over the Oxygen.
Context: The 2-pyridone of Compound A is an ambident nucleophile.[1] Under basic conditions, alkylation can occur at N1 (favored thermodynamically) or O2 (favored kinetically/hard electrophiles).[1]
Methodology:
-
Protect the primary amine of Compound A (e.g., Boc-protection).[1]
-
Dissolve in DMF.[1] Add K₂CO₃ (weak base favors N-alkylation).[1]
-
Add Alkyl Halide (1.1 equiv).[1] Heat to 60°C.
-
Note: Use of Ag₂CO₃ or Cs₂CO₃ often shifts selectivity toward O-alkylation.[1]
Comparative Reaction Pathway
The following diagram illustrates the divergent pathways for these two compounds when subjected to acylation, highlighting the steric and electronic barriers.
Figure 2: Kinetic and structural divergence in acylation reactions.
References
-
Tautomerism of 2-Hydroxypyridines
-
Reactivity of alpha-Methyl Amines
-
Metabolic Stability of alpha-Methyl Groups
-
Pyridones in Kinase Inhibitors
Safety Operating Guide
3-(1-Aminoethyl)pyridin-2-ol hydrochloride proper disposal procedures
Executive Summary & Operational Directive
As researchers, we often focus on the synthesis and utility of intermediates like 3-(1-Aminoethyl)pyridin-2-ol hydrochloride . However, the lifecycle of a chemical ends only when it is safely neutralized or destroyed. This compound presents a dual-hazard profile: it is an acidic salt (hydrochloride) and contains a nitrogenous heterocycle (pyridine/pyridone motif).
Core Directive: Do not dispose of this compound via municipal sinks or general trash. It requires thermal destruction (incineration) via a licensed hazardous waste contractor due to the potential aquatic toxicity of pyridine derivatives and the corrosivity of the hydrochloride salt.
Immediate Safety Prohibition:
NEVER mix this compound (or its waste streams) with bleach (sodium hypochlorite) or strong oxidizers. The primary amine functionality on the ethyl side chain can react with hypochlorite to form chloramines , which are highly toxic and volatile gases.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This compound is not merely "organic waste"; it is a functionalized salt.
| Feature | Chemical Characteristic | Disposal Implication |
| Salt Form | Hydrochloride (HCl) | Aqueous solutions will be acidic (pH < 7) . Corrosive to metal containers over time. Use Polyethylene (HDPE) or Glass. |
| Functional Group A | Primary Amine (-NH2) | Incompatible with Hypochlorites. Can react exothermically with strong acids or acid chlorides. |
| Functional Group B | Pyridin-2-ol (2-Pyridone) | Tautomeric equilibrium. Generally stable, but pyridine rings are often regulated as Persistent Organic Pollutants (POPs) in specific jurisdictions. |
| Physical State | Solid (Hygroscopic) | Likely to cake or clump. Dust inhalation hazard during transfer. |
Segregation Logic (The "Don't Mix" List)
Effective waste management relies on segregation at the source (the fume hood). Mixing incompatible streams is the most common cause of laboratory accidents during waste pickup.
-
Segregate from Bases: Adding strong base (NaOH) to the HCl salt will liberate the free base. While not explosive, this generates heat and may release volatile amine odors, pressurizing capped waste containers.
-
Segregate from Oxidizers: Do not place in waste containers containing peroxides, nitric acid, or permanganates.
-
Segregate from Halogenated Solvents: Unless the compound is dissolved in Dichloromethane (DCM) or Chloroform, keep it in the Non-Halogenated stream to reduce disposal costs and incineration complexity.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Applicability: Old reagent bottles, scraped solids from filter funnels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "3-(1-Aminoethyl)pyridin-2-ol hydrochloride" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Corrosive" (due to HCl content).
-
-
Transfer: Transfer solid using a plastic spatula inside a fume hood.
-
Sealing: Ensure the lid is tight. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors, extraction layers, or HPLC waste.
Protocol:
-
Determine the Solvent Matrix:
-
If Organic (MeOH, EtOH, DMSO): Dispose in "Non-Halogenated Organic Waste."
-
If Aqueous (Water/Buffer): Dispose in "Aqueous Acidic Waste."
-
-
pH Check (Aqueous Streams):
-
Check the pH of the waste stream. If pH < 2, it is classified as D002 (Corrosive) under RCRA [1].
-
Note: Do not attempt to neutralize in the waste container unless your facility has a specific Elementary Neutralization Unit (ENU) exemption. Neutralization generates heat and can melt standard carboys.
-
-
Accumulation: Pour into the appropriate carboy using a funnel. Close the latch/cap immediately after pouring.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for the segregation of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride waste streams.
Emergency Response: Spill Management
In the event of a benchtop spill, autonomy and speed are critical, but safety is paramount.
-
Evacuate & Ventilate: If the spill is significant (>50g or >100mL), alert nearby personnel and ensure the fume hood sash is at the working height.
-
PPE Upgrade: Ensure you are wearing nitrile gloves (double gloving recommended) and safety goggles.
-
Containment:
-
Solid Spill: Do not sweep aggressively (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination:
-
Wipe the surface with a mild detergent solution.
-
Avoid Bleach: Again, do not use bleach to clean the surface residue to prevent chloramine formation. Use simple soap and water or a dilute ethanol wipe.
-
Regulatory Context (RCRA & EPA)
For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Characterization: This compound is not typically listed on the EPA "P-List" (acutely toxic) or "U-List" (toxic). Therefore, it is classified based on characteristics [2].
-
Characteristic D002 (Corrosivity): If the waste is aqueous and pH < 2.
-
Generator Status: Ensure your lab's accumulation area does not exceed volume limits (usually 55 gallons for satellite accumulation areas) [1].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas. [Link]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
